alpha-Methylcinnamic acid

Descripción

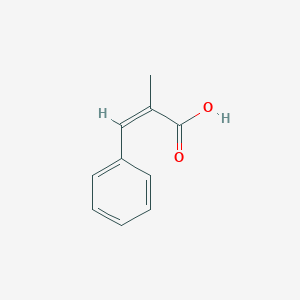

α-Methylcinnamic acid (CAS 1199-77-5) is a cinnamic acid derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . Structurally, it features a methyl group substituted at the α-position of the cinnamic acid backbone (C₆H₅–CH=C(CH₃)–COOH) . This compound exists as a white crystalline powder with a melting point of 79–81°C and a boiling point of 288.3±9.0°C . It is sparingly soluble in water but dissolves readily in organic solvents like ethanol and benzene .

Primarily used as an intermediate in organic synthesis, α-methylcinnamic acid is employed in pharmaceuticals, agrochemicals, and fragrance research .

Propiedades

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044462 | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methylcinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-77-5, 1895-97-2 | |

| Record name | alpha-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of iodobenzene to palladium, followed by alkene insertion and reductive elimination to form the desired product. A typical procedure involves dissolving iodobenzene (1.50 mmol) and methacrylic acid (1.34 mmol) in a micellar solution or organic solvent (e.g., dimethylformamide) with (2.00 mmol) and (0.067 mmol). The mixture is stirred at 80°C for 6–8 hours, achieving a yield of 62%.

Table 1: Optimization of Heck Reaction Parameters

| Parameter | Value/Description | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.067 mmol | Maximizes turnover |

| Temperature | 80°C | Prevents side reactions |

| Base | (2.00 mmol) | Neutralizes HI byproduct |

| Solvent | Micellar solution | Enhances miscibility |

Advantages and Limitations

This method benefits from mild conditions and compatibility with diverse substrates. However, the reliance on palladium catalysts increases costs, and the moderate yield (62%) necessitates post-reaction purification.

Knoevenagel-Doebner Condensation: Microwave-Assisted Synthesis

The Knoevenagel-Doebner condensation offers a solvent-free, high-yield alternative using succinic anhydride and substituted benzaldehydes. Sodium hydroxide () catalyzes the reaction under microwave irradiation, reducing reaction times from hours to seconds.

Reaction Protocol

In a representative procedure, benzaldehyde (5 mmol) and succinic anhydride (5 mmol) are mixed with (2.5 mmol) and irradiated at 600 W for 50 seconds. This method achieves a 95% yield of this compound, outperforming traditional heating methods (80% yield in 6 hours).

Table 2: Catalyst Screening for Knoevenagel-Doebner Reaction

| Catalyst | Microwave Yield (%) | Room Temp. Yield (%) |

|---|---|---|

| 95 | 80 | |

| 68 | 46 | |

| 75 | 60 |

Mechanistic Insights

The reaction proceeds through a nucleophilic attack by the enolate of succinic anhydride on the carbonyl carbon of benzaldehyde, followed by dehydration. Microwave irradiation accelerates kinetic pathways, minimizing side reactions like decarboxylation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Parameter | Heck Reaction | Knoevenagel-Doebner |

|---|---|---|

| Yield | 62% | 95% |

| Reaction Time | 6–8 hours | 50 seconds |

| Catalyst Cost | High () | Low () |

| Scalability | Moderate | High |

The Knoevenagel-Doebner method is superior in yield and efficiency, making it ideal for industrial applications. Conversely, the Heck reaction remains valuable for synthesizing derivatives with complex substituents .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to produce alpha-Methylhydrocinnamic acid.

Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions

Major Products:

Oxidation: Produces alpha-Methylbenzoylformic acid.

Reduction: Yields alpha-Methylhydrocinnamic acid.

Substitution: Results in various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

Synthetic Applications

α-Methylcinnamic acid is widely used as a building block in organic synthesis. Its reactivity allows for various transformations:

- Baylis-Hillman Reaction: A significant application involves its use in the Baylis-Hillman reaction, where it serves as a precursor for synthesizing various α-methylcinnamic acid derivatives. This method is noted for its stereoselectivity and efficiency in producing E-isomers of α-methylcinnamic acids, which are crucial in pharmaceutical applications .

- Synthesis of Thiadiazole Compounds: Research has shown that α-MCA can be transformed into novel 1,3,4-thiadiazole derivatives. These compounds exhibit potential biological activities, making α-MCA a valuable precursor in drug development .

Medicinal Chemistry

α-Methylcinnamic acid has garnered attention for its potential therapeutic applications:

- Hypolipidemic Agents: Studies have indicated that derivatives of α-MCA exhibit hypolipidemic properties, suggesting their potential use in managing cholesterol levels and preventing cardiovascular diseases .

- Antimicrobial Activity: Research has demonstrated that certain α-MCA derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or preservatives in food and pharmaceuticals .

Material Science

In addition to its chemical and medicinal applications, α-MCA has been explored in material science:

- Polymer Synthesis: The compound can be utilized in the synthesis of polymers through radical polymerization methods. The incorporation of α-MCA into polymer matrices can enhance mechanical properties and thermal stability .

Data Table: Applications Overview

Case Study 1: Synthesis of Hypolipidemic Agents

A study conducted on the synthesis of (E)-α-methylcinnamic acids demonstrated their efficacy as hypolipidemic agents. The research highlighted an efficient synthesis route that could be scaled for industrial applications, emphasizing the compound's relevance in therapeutic contexts .

Case Study 2: Development of Antimicrobial Derivatives

Another investigation focused on synthesizing derivatives from α-MCA to evaluate their antimicrobial properties against various pathogens. The results indicated promising activity, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

Mecanismo De Acción

The mechanism of action of alpha-Methylcinnamic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile | Key Structural Feature |

|---|---|---|---|---|---|

| α-Methylcinnamic acid | C₁₀H₁₀O₂ | 162.18 | 79–81 | Ethanol, benzene; insoluble in water | Methyl at α-position of acrylic acid |

| Cinnamic acid (parent) | C₉H₈O₂ | 148.16 | 133–134 | Ethanol, ether; slightly in water | No substituents on acrylic acid |

| β-Methylcinnamic acid | C₁₀H₁₀O₂ | 162.18 | 105–107 | Organic solvents | Methyl at β-position of acrylic acid |

| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 168–170 | Methanol, DMSO | Methoxy groups at C3 and C4 |

Key Observations :

- Substituent Position : The α-methyl group in α-methylcinnamic acid reduces water solubility compared to unsubstituted cinnamic acid but enhances lipophilicity, favoring interactions with biological membranes . β-Methyl substitution (β-methylcinnamic acid) further lowers melting points, likely due to steric effects altering crystal packing .

- Polarity : Methoxy-substituted derivatives (e.g., 3,4-dimethoxycinnamic acid) exhibit higher solubility in polar solvents like DMSO due to increased hydrogen-bonding capacity .

Key Observations :

- α-Methyl vs. β-Methyl: Both methyl-substituted derivatives show strong antifungal activity, but β-methyl exhibits slightly enhanced potency in one parameter (score B: 5 vs.

- Methoxy Substitution : 3,4-Dimethoxycinnamic acid matches α-methylcinnamic acid in activity, suggesting methoxy groups compensate for the lack of α-methyl in membrane penetration .

Key Observations :

- The carboxylic acid group in α-methylcinnamic acid mitigates toxicity compared to its aldehyde counterparts, which are flagged for reproductive and developmental risks .

Actividad Biológica

Alpha-methylcinnamic acid (α-MCA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of α-MCA, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: CHO

- Molecular Weight: 162.19 g/mol

- CAS Number: 1199-77-5

The compound features a methyl group at the alpha position of the cinnamic acid structure, which influences its biological activity.

Anticancer Properties

Research indicates that α-MCA exhibits significant anticancer effects. One study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound showed an IC value of approximately 1.79 µM against MCF-7 cells, suggesting potent cytotoxicity compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against fungal pathogens. A study highlighted its chemosensitizing effect when combined with antifungal agents, significantly lowering the minimum inhibitory concentration (MIC) required for effectiveness . This suggests that α-MCA could be used as an adjunct therapy in treating fungal infections.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Combination Effect |

|---|---|---|

| Candida albicans | 20 | Reduced by 50% with antifungal agent |

| Aspergillus niger | 15 | Synergistic effect observed |

Enzyme Inhibition

Recent studies have identified α-MCA as a potent inhibitor of the AKR1C3 enzyme, which is implicated in steroid hormone metabolism and overexpressed in certain cancers. This inhibition may provide a mechanism for its anticancer effects, particularly in hormone-dependent tumors .

The biological activity of α-MCA can be attributed to several mechanisms:

- Induction of Apoptosis: α-MCA promotes apoptosis in cancer cells through the activation of intrinsic pathways.

- Inhibition of Metastasis: It has been shown to suppress cell migration and invasion in metastatic models, indicating potential use in preventing cancer spread .

- Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- Breast Cancer Study: A clinical study evaluated the effects of α-MCA on MCF-7 cells in vitro. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Fungal Infection Treatment: A case report highlighted the use of α-MCA as part of a combination therapy for a patient with resistant fungal infections. The addition of α-MCA improved treatment outcomes by enhancing the efficacy of standard antifungal drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.